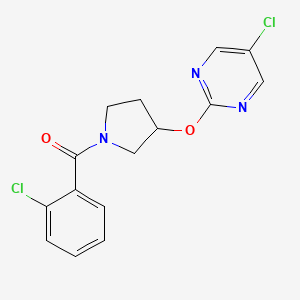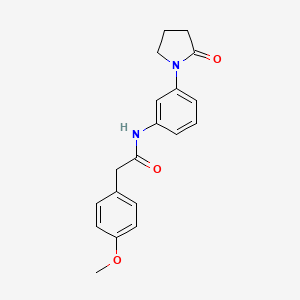
2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group attached to an acetamide moiety, which is further linked to a phenyl group substituted with a 2-oxopyrrolidin-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and pyrrolidinyl components. One common synthetic route includes the following steps:
Preparation of 4-Methoxyphenyl Acetamide: : This involves the acetylation of 4-methoxyphenol using acetic anhydride in the presence of a base such as pyridine.
Synthesis of 3-(2-Oxopyrrolidin-1-yl)phenylamine: : This can be achieved by reacting 3-nitrophenylamine with γ-butyrolactone in the presence of a reducing agent to form the corresponding amine.
Coupling Reaction: : The final step involves the coupling of the 4-methoxyphenyl acetamide with the 3-(2-oxopyrrolidin-1-yl)phenylamine using a coupling reagent such as DCC (Dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the production of high-purity compound.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the phenyl rings, potentially introducing hydroxyl groups.
Reduction: : Reduction reactions can be applied to the nitro group in the synthesis process, converting it to an amine.
Substitution: : Substitution reactions can occur at the methoxy group or the amide nitrogen, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Reagents such as alkyl halides and amines can be used for substitution reactions, often requiring a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include hydroxylated phenyl derivatives, reduced amine derivatives, and various substituted amides.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology
In biological research, 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be used as a probe to study biological systems, particularly in understanding protein interactions and enzyme activities.
Medicine
In medicine, this compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Its unique structure may allow it to interact with biological targets in a novel way.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用机制
The mechanism by which 2-(4-methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-4-(1-pyrrolidinyl)quinoline Hydrobromide: : This compound shares a similar methoxyphenyl group and pyrrolidinyl moiety but differs in the quinoline structure.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: : These compounds have a similar methoxyphenyl group and a piperazinyl group, differing in the benzo[d]imidazole core.
Uniqueness
2-(4-Methoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-14(8-10-17)12-18(22)20-15-4-2-5-16(13-15)21-11-3-6-19(21)23/h2,4-5,7-10,13H,3,6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFFVDUGXOOZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)
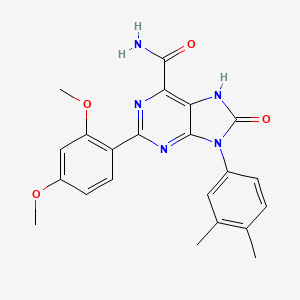
![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)
![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)

![Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride](/img/structure/B2983510.png)
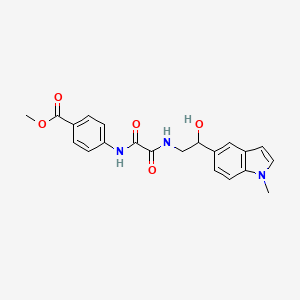
![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2983513.png)
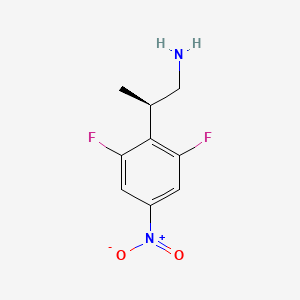
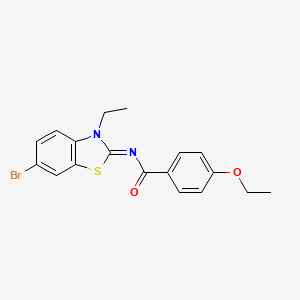
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)
![2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2983524.png)
